(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate
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Overview
Description
(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, commonly referred to as DBT, is an organic compound that has been used in a variety of applications in chemistry and biochemistry. It is a versatile reagent and has been used in many laboratory experiments, including synthesis of pharmaceuticals, synthesis of polymers, and as a catalyst in organic synthesis. DBT is a common reagent in the field of organic chemistry and has been used in a variety of research applications.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methodologies : A study detailed the synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate through the mixed anhydride method IBCF/HOBt. Characterization was performed using NMR, MS, IR techniques, and confirmed by X-ray diffraction, indicating the presence of inter and intramolecular hydrogen bonds (Dinesh et al., 2010). This process highlights the compound's synthesis versatility and its potential for various research applications.
Catalysis and Enantioselective Reactions
- Catalysis : The enantiopure salt Δ-Co((S,S)-dpen)32Cl(-)B(C6F5)4(-) demonstrated efficacy as a hydrogen bond donor catalyst in the enantioselective α-amination of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate, showcasing the potential of related compounds in catalytic processes (Kumar et al., 2016).
Environmental and Polymer Science
- Environmental Applications : Research on tert-butyl substituted alumoxanes examined their synthesis and characterization, providing insights into their use in environmental applications. This work underscores the potential of tert-butyl substituted compounds in environmental science and polymer technology (Mason et al., 1993).
Pharmaceutical and Medicinal Chemistry
- Drug Development and Synthesis : The hydrogenation of (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, as a precursor to trans-4-methylproline, was studied for its implications in drug synthesis, highlighting the importance of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate derivatives in medicinal chemistry (Nevalainen & Koskinen, 2001).
Advanced Materials and Chemical Engineering
- Material Science and Engineering : The development of a multigram asymmetric synthesis of a chiral tetraazamacrocycle illustrates the utility of this compound derivatives in creating advanced materials, such as magnetic resonance imaging (MRI) contrast agents (Levy et al., 2009).
Mechanism of Action
Target of Action
(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, also known as diethyl (tert-Butoxycarbonyl)-L-glutamate, is a derivative of amino acids It’s known that amino acid derivatives often interact with various enzymes and receptors in the body, playing crucial roles in numerous biochemical processes .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is widely used in organic synthesis for the protection of amines . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
The compound is likely involved in the synthesis of Boc derivatives of amino acids . The Boc group serves as a protective group for amines during peptide synthesis, preventing unwanted side reactions . After the desired reactions are complete, the Boc group can be removed to reveal the amine .
Result of Action
The result of the action of this compound is the successful synthesis of Boc-protected amino acid derivatives . These derivatives can then be used in further reactions, such as peptide synthesis .
Action Environment
The action of this compound, like many other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, the removal of the Boc group typically requires acidic conditions .
properties
IUPAC Name |
diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSHOWFVTUDCCM-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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